Bapps

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

83592-07-8 |

|---|---|

Molecular Formula |

C29H38N4O8S |

Molecular Weight |

602.7 g/mol |

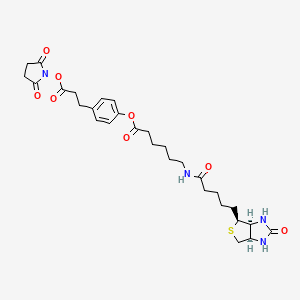

IUPAC Name |

[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate |

InChI |

InChI=1S/C29H38N4O8S/c34-23(7-4-3-6-22-28-21(18-42-22)31-29(39)32-28)30-17-5-1-2-8-26(37)40-20-12-9-19(10-13-20)11-16-27(38)41-33-24(35)14-15-25(33)36/h9-10,12-13,21-22,28H,1-8,11,14-18H2,(H,30,34)(H2,31,32,39)/t21-,22-,28-/m0/s1 |

InChI Key |

APEMUHZPMLSNQK-VPYPWEPUSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Synonyms |

3-(4-biotinoyl-6-aminocaproyloxy)phenylpropionic acid N-hydroxysuccinimide ester BAPPS |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Bapps

An In-depth Technical Guide to Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- (BAPP)

This technical guide provides a comprehensive overview of the chemical compound Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, commonly known as BAPP. It is intended for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, synthesis, and applications.

BAPP is a diamine monomer with the CAS Registry Number 13080-86-9.[1] Its chemical structure features a central isopropylidene group connecting two phenoxyphenyl moieties, which are in turn terminated by amine groups.[2] This structure makes it a valuable building block for high-performance polymers.

Systematic Name: Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-[1]

Synonyms:

-

2,2-Bis[4-(4-aminophenoxy)phenyl]propane[3]

-

4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline[3][5]

-

4,4'-[Isopropylidenebis(p-phenyleneoxy)]dianiline[5]

Physicochemical Properties

A summary of the key physicochemical properties of BAPP is presented in the table below. This data is essential for its handling, processing, and application in various fields.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₆N₂O₂ | [2][6] |

| Molecular Weight | 410.51 g/mol | [5][7] |

| Appearance | White to off-white solid/powder | [7][8] |

| Melting Point | 127-130 °C | [5][9] |

| Boiling Point | 587.1 ± 50.0 °C (Predicted) | [5][9] |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [5][9] |

| Water Solubility | Very slightly soluble | [5][9] |

| Solubility in other solvents | Soluble in acetone and Dimethyl sulfoxide (DMSO) | [4][9] |

| pKa | 5.16 ± 0.10 (Predicted) | [5][9] |

Synthesis of BAPP

BAPP is primarily synthesized through the reduction of its nitro-precursor, 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP). An alternative synthesis route starts from Bisphenol A and p-chloronitrobenzene.[3]

Experimental Protocol: Reduction of BNPP

A common method for the synthesis of BAPP involves the reduction of 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane.[2]

Materials:

-

2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)

-

Ethanol

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Activated carbon

-

Hydrazine hydrate

Procedure:

-

Dissolve the BNPP in ethanol in a reaction vessel.

-

Add a catalytic amount of ferric chloride hexahydrate and activated carbon to the solution.

-

Slowly add hydrazine hydrate to the mixture.

-

Heat the reaction mixture to 68-70°C and maintain for 8-10 hours.

-

After the reaction is complete, filter the hot mixture to remove the catalyst.

-

Dilute the filtrate with additional ethanol.

-

Cool the solution to between -10°C and 10°C to induce crystallization of the product.

-

Collect the BAPP crystals by filtration and dry them to obtain the final product.

This process typically yields BAPP with a purity of over 99%.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of BAPP from BNPP.

Applications and Biological Relevance

BAPP is a crucial monomer in the production of high-performance polymers, particularly polyimides.[2][10] These polymers exhibit excellent thermal stability, chemical resistance, and stable mechanical properties, making them suitable for demanding applications in:

-

Aerospace: As a component in corrosion-inhibiting adhesive bonding primers.[1]

-

Electronics: For manufacturing materials with low dielectric constants for 5G communication and in OLEDs.[2][10]

-

Other Industries: In the synthesis of polyimides for batteries, fuel cells, and as a curing agent for epoxy resins.[3][8]

In the context of life sciences, BAPP serves as an intermediate in the synthesis of various organic compounds within the pharmaceutical industry.[2] It is also used in the production of specialty polymers for applications such as drug delivery systems.[2] While predictive modeling has suggested potential carcinogenicity, a screening assessment by the Government of Canada concluded that BAPP is not harmful to human health or the environment at the levels of exposure considered in the assessment.[1] There is currently limited information available on its specific interactions with biological signaling pathways.

Characterization Methods

The quality and properties of BAPP and the polyimides derived from it are assessed using several analytical techniques:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and nonaqueous titration are used to determine the purity of BAPP.[2]

-

Structural Confirmation (for polyimides): Fourier-Transform Infrared Spectroscopy (FT-IR) is employed to confirm the formation of the imide ring in polyimides synthesized from BAPP.[2]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of BAPP-derived polymers.[2]

-

Mechanical Testing: The mechanical properties, such as tensile strength, of polymers made from BAPP are measured.[2]

References

- 1. Benzenamine , 4,4' -[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-(BAPP) - Canada.ca [canada.ca]

- 2. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | Benchchem [benchchem.com]

- 3. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cas 13080-86-9,4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline | lookchem [lookchem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. dakenchem.com [dakenchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane CAS#: 13080-86-9 [m.chemicalbook.com]

- 10. ossila.com [ossila.com]

In Vitro Mechanism of Action of 3,5-Bis(arylidene)-4-piperidones (BAPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of 3,5-bis(arylidene)-4-piperidones (BAPs), a class of synthetic compounds with demonstrated anti-inflammatory and anti-cancer properties. This document outlines their core molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways and workflows involved.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary in vitro mechanism of action for 3,5-bis(arylidene)-4-piperidones is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell growth and preventing apoptosis.

BAPs exert their inhibitory effect primarily through the direct inhibition of the IκB kinase (IKK) complex. IKK is responsible for the phosphorylation of the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate gene transcription.

By inhibiting IKK, BAPs prevent the phosphorylation and degradation of IκBα. This results in the sequestration of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and the subsequent transcription of pro-inflammatory and pro-survival genes. This inhibition of the NF-κB pathway is a key contributor to the observed cytotoxic and anti-inflammatory effects of BAPs in vitro.[1][2][3][4]

Quantitative Data: Cytotoxicity of BAP Derivatives

Numerous studies have demonstrated the cytotoxic effects of various BAP derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the specific chemical substitutions on the aryl rings and the nitrogen of the piperidone core. Below is a summary of representative IC50 values.

| Compound | Cell Line | IC50 (µM) | Reference |

| EF31 | RAW264.7 (macrophage) | ~5 (NF-κB DNA binding) | [1] |

| EF24 | RAW264.7 (macrophage) | ~35 (NF-κB DNA binding) | [1] |

| BAP Derivative 16 | HepG2 (hepatoma) | Not specified | [5] |

| BAP Derivative 23 | HepG2 (hepatoma) | Not specified | [3] |

| Aminothiazolylacetamido-substituted BAPs (3a-j) | HeLa (cervical cancer) | 0.15 - 0.28 | [6] |

| Aminothiazolylacetamido-substituted BAPs (3a-j) | HCT116 (colon cancer) | 0.15 - 0.28 | [6] |

| Terpene-Functionalized BAP (21) | MCF-7 (breast cancer) | 0.67 (72h incubation) | [7] |

| Conjugate of BAP and Sesquiterpene Lactone (11b) | HeLa, IMR-32 | 6.07 - 8.07 | [8] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the BAP compounds and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.[5][9][10][11]

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with BAP compounds at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12][13][14][15][16]

NF-κB Pathway Inhibition Assessment: Western Blot for Phospho-IκBα and Phospho-p65

Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB pathway.

Protocol:

-

Cell Lysis: After treatment with BAP compounds and stimulation with an NF-κB activator (e.g., TNF-α or LPS), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][17]

IκB Kinase (IKK) Activity Assay

This in vitro kinase assay directly measures the enzymatic activity of IKK and its inhibition by BAP compounds.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant IKKβ enzyme, a specific IKK substrate (e.g., IκBα peptide), and the BAP compound at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.

-

Luminescence-based assays: Using commercial kits that measure ATP consumption (e.g., ADP-Glo™), where a decrease in signal indicates kinase activity.[18][19][20][21][22]

-

Visualizations

Figure 1: Signaling pathway of NF-κB inhibition by BAPs.

Figure 2: Experimental workflow for the MTT cell viability assay.

Figure 3: Experimental workflow for apoptosis detection.

References

- 1. experts.azregents.edu [experts.azregents.edu]

- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidone derivatives as activation NF-κB inhibitors in hepatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 14. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Crystal structure of inhibitor of κB kinase β (IKKβ) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Bioactive Peptides (BAPs)

Introduction

The term "Bapps compound" is not found in scientific literature as a specific chemical entity. It is likely a reference to the acronym "BAPs," which stands for Bioactive Peptides. Bioactive peptides are organic substances, typically composed of 2-20 amino acid residues, that exert specific physiological effects in the body.[1] These peptides are of significant interest in drug discovery and development due to their potential therapeutic applications, including antihypertensive, antioxidant, antimicrobial, and anticancer activities.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of bioactive peptides for researchers, scientists, and drug development professionals.

I. Discovery of Bioactive Peptides

Bioactive peptides are most commonly derived from larger protein molecules through various methods. The general workflow for the discovery of novel bioactive peptides is outlined below.

Experimental Workflow for Bioactive Peptide Discovery

Caption: A generalized workflow for the discovery and isolation of bioactive peptides from natural protein sources.

Experimental Protocol: Enzymatic Hydrolysis of a Protein Source

-

Protein Extraction: The selected protein source (e.g., soy protein isolate) is homogenized and suspended in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Enzyme Selection: A specific protease (e.g., Alcalase, Trypsin) is chosen based on the desired cleavage sites and the nature of the protein source.

-

Hydrolysis: The enzyme is added to the protein suspension at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). The mixture is incubated at the optimal temperature and pH for the enzyme (e.g., 50°C for Alcalase) for a defined period (e.g., 4 hours) with continuous stirring.

-

Enzyme Inactivation: The reaction is terminated by heating the mixture to a temperature that denatures the enzyme (e.g., 95°C for 15 minutes).

-

Centrifugation: The hydrolysate is centrifuged to separate the soluble peptide fraction from any insoluble material.

-

Purification: The supernatant, containing the crude peptide mixture, is then subjected to further purification steps such as ultrafiltration and chromatography.

II. Synthesis of Bioactive Peptides

Once a bioactive peptide with a desired sequence is identified, it can be chemically synthesized to produce a pure, homogenous product for further study and development. The most common method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for creating a custom peptide sequence.

Experimental Protocol: Simplified Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Preparation: A solid support resin (e.g., Wang resin) is swollen in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected by an Fmoc group, is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the α-amino group of the resin-bound amino acid using a mild base, typically a solution of piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

-

Peptide Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and added to the resin to form a new peptide bond.

-

Iteration: Steps 3-5 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is precipitated, and the final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

III. Quantitative Data and Characterization

The biological activity of purified or synthesized peptides is quantified using various in vitro and in vivo assays. The results are typically reported as concentrations required to elicit a specific effect.

Table 1: Common Quantitative Measures for Bioactive Peptide Activity

| Parameter | Description | Typical Assay | Example Application |

| IC₅₀ | The concentration of a peptide that inhibits a given biological or biochemical function by 50%. | Enzyme Inhibition Assay (e.g., ACE) | Antihypertensive Peptides |

| EC₅₀ | The concentration of a peptide that produces 50% of the maximum possible effect. | Cell-based Functional Assays | Hormonal or Cytotoxic Peptides |

| MIC | Minimum Inhibitory Concentration: the lowest concentration of a peptide that prevents visible growth of a microorganism. | Broth Microdilution Assay | Antimicrobial Peptides |

| DPPH Scavenging Activity (%) | The percentage of DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals scavenged by the peptide at a given concentration. | DPPH Radical Scavenging Assay | Antioxidant Peptides |

| ORAC Value | Oxygen Radical Absorbance Capacity: a measure of the total antioxidant capacity of a substance. | ORAC Assay | Antioxidant Peptides |

IV. Signaling Pathways Modulated by Bioactive Peptides

Bioactive peptides can exert their effects by interacting with specific cellular targets and modulating signaling pathways. For example, antioxidant peptides can influence the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Keap1-Nrf2 Antioxidant Signaling Pathway

Caption: Modulation of the Keap1-Nrf2 pathway by an antioxidant bioactive peptide.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, which leads to its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress (ROS), or through the direct action of some bioactive peptides, Nrf2 is released from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of protective antioxidant enzymes.

While a specific "this compound compound" is not identifiable, the field of bioactive peptides (BAPs) is a vast and promising area of research. The systematic approach of discovery through hydrolysis and purification, followed by chemical synthesis and rigorous quantitative analysis, allows for the development of novel therapeutic agents. Understanding the interaction of these peptides with key signaling pathways is crucial for elucidating their mechanism of action and advancing them through the drug development pipeline.

References

Bapps biological function and pathways

- 1. BAP31: Physiological functions and roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of B cell-activating factor system in autoimmune diseases: mechanisms, disease implications, and therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BAFF signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2,2'-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,2'-Bis[4-(4-aminophenoxy)phenyl]propane, commonly known as BAPP. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Introduction

2,2'-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) is an aromatic diamine with the chemical formula C₂₇H₂₆N₂O₂.[1][2] It is a white crystalline solid with a melting point of 127-130°C.[1] Understanding the solubility and stability of BAPP in various solvents is critical for its application in diverse fields, including polymer synthesis and potentially as a building block in medicinal chemistry. This guide summarizes the available data on its physicochemical properties and provides standardized methodologies for its analysis.

Solubility of BAPP

The solubility of a compound is a fundamental property that influences its absorption, distribution, and bioavailability, as well as its processability in various applications.

2.1. Qualitative and Quantitative Solubility Data

Based on available data, BAPP exhibits limited solubility in aqueous media and is more soluble in organic solvents. A summary of its solubility in common solvents is presented in Table 1.

Table 1: Solubility of BAPP in Common Solvents

| Solvent | Solubility Description | Quantitative Data (mg/mL) | Temperature (°C) |

| Water | Very slightly soluble[1] | Not specified | Not specified |

| Acetone | Soluble[1] | Not specified | Not specified |

| Dimethyl sulfoxide (DMSO) | Soluble[1] | Not specified | Not specified |

2.2. Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like BAPP is the shake-flask method, followed by a suitable analytical technique for quantification.

Materials:

-

BAPP (analytical standard)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of BAPP in a suitable solvent (e.g., DMSO) for creating a calibration curve.

-

Add an excess amount of BAPP to a known volume of each test solvent in separate vials.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved BAPP.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

Stability of BAPP

The chemical stability of BAPP is crucial for its storage, handling, and the reproducibility of experimental results. Degradation can lead to the formation of impurities with altered physical, chemical, and biological properties.

3.1. Stability Profile

Detailed stability studies for BAPP in various solvents and conditions are not extensively reported in the literature. As an aromatic amine, BAPP may be susceptible to oxidative degradation, particularly when exposed to light and air. It is also important to assess its stability at different pH values and temperatures to establish optimal formulation and storage conditions.

3.2. Experimental Protocol for Stability Assessment

A typical stability study involves incubating the compound in the chosen solvent systems under controlled conditions and monitoring its concentration over time.

Materials:

-

BAPP

-

Selected solvents and buffers (e.g., pH 4, 7.4, and 9)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector

-

Vials with screw caps

Procedure:

-

Prepare solutions of BAPP in the test solvents/buffers at a known concentration.

-

Dispense the solutions into separate vials for each time point and condition to be tested (e.g., 25°C and 40°C).

-

Store the vials under the specified temperature and humidity conditions, protected from light if necessary.

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from each condition.

-

Analyze the samples by HPLC to determine the remaining concentration of BAPP.

-

The stability is often reported as the percentage of the initial concentration remaining at each time point. The half-life (t₁/₂) can be calculated from the degradation kinetics.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like BAPP.

Caption: A generalized workflow for determining the solubility and stability of BAPP.

4.2. Potential Signaling Pathway Involvement

While BAPP is primarily used in materials science, its structural motifs (bisphenol A and aniline derivatives) are found in molecules with biological activity. For instance, compounds with similar structures can interact with nuclear receptors. The following is a hypothetical signaling pathway where a BAPP derivative might exert an effect.

Caption: A hypothetical signaling pathway for a BAPP derivative interacting with a nuclear receptor.

Conclusion

This technical guide provides foundational information on the solubility and stability of 2,2'-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP). While qualitative solubility in some organic solvents is known, detailed quantitative and stability data require further experimental investigation. The provided experimental protocols offer a starting point for researchers to generate this critical data for their specific applications. A thorough understanding of these properties is essential for the successful formulation and application of BAPP in both materials science and potential future biomedical research.

References

An In-depth Technical Guide to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP): Molecular Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a key diamine monomer in the synthesis of high-performance polyimides. It is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its molecular characteristics, synthesis pathways for derivative polymers, and relevant experimental protocols.

Core Molecular Data

BAPP, scientifically named 2,2-Bis[4-(4-aminophenoxy)phenyl]propane, is a crucial building block for advanced polymers due to its unique chemical structure.[1][2] The presence of flexible ether and isopropylidene linkages within its backbone imparts desirable properties such as improved solubility and processability to the resulting polyimides.[3]

Quantitative Molecular Data

| Property | Value | Reference |

| Full Chemical Name | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | [1][2] |

| Synonyms | 4,4'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline, 4,4'-Isopropylidenebis[(4-aminophenoxy)benzene] | [1][3] |

| CAS Number | 13080-86-9 | [2] |

| Molecular Formula | C₂₇H₂₆N₂O₂ | [1][3][4] |

| Molecular Weight | 410.51 g/mol | [1][3][4] |

| Appearance | White solid | [3] |

Polyimide Synthesis Pathway from BAPP

BAPP is a fundamental monomer in the synthesis of polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[3] The most prevalent method for synthesizing polyimides from BAPP is a two-step process.[3][4]

-

Step 1: Poly(amic acid) Formation: BAPP is reacted with a dianhydride (e.g., 3,3′,4,4′-oxydiphthalic dianhydride (ODPA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) at ambient temperatures.[4] This reaction leads to the formation of a soluble poly(amic acid) precursor.[3]

-

Step 2: Imidization: The poly(amic acid) is then converted into the final polyimide through cyclodehydration, which can be achieved either by thermal treatment at high temperatures or by chemical methods using dehydrating agents.[5]

The following diagram illustrates the general two-step synthesis pathway of polyimides from BAPP.

Structure-Property Relationship

The molecular structure of BAPP directly influences the macroscopic properties of the resulting polyimides. The flexible ether (–O–) and isopropylidene (–C(CH₃)₂–) groups in the BAPP backbone disrupt the rigid chain packing that is characteristic of many aromatic polyimides. This disruption leads to enhanced solubility and processability, as well as lower dielectric constants, making these materials suitable for applications in microelectronics and 5G communications.[2]

The diagram below illustrates the logical relationship between the structural features of BAPP and the properties of the derived polyimides.

Experimental Protocols

The following are generalized methodologies for the synthesis and characterization of BAPP-based polyimides, compiled from various research sources.

Synthesis of BAPP-based Polyimide (Two-Step Method)

This protocol describes the synthesis of a polyimide from BAPP and a dianhydride such as 3,3',4,4'-benzophenonetetracarboxylic acid dianhydride (BTDA).[3]

Materials:

-

2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)

-

3,3',4,4'-Benzophenonetetracarboxylic acid dianhydride (BTDA)

-

N-Methylpyrrolidinone (NMP), anhydrous

-

Three-neck round-bottomed flask

-

Magnetic stirrer

-

Nitrogen inlet and outlet

-

Glass plate

-

Vacuum oven

-

Muffle furnace

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-neck flask equipped with a magnetic stirrer and nitrogen inlet, dissolve a specific molar amount of BAPP in anhydrous NMP.

-

Once the BAPP is fully dissolved, add an equimolar amount of BTDA to the solution in portions under a nitrogen atmosphere.

-

Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

-

-

Polyimide Film Formation:

-

Cast the poly(amic acid) solution onto a clean glass plate.

-

Dry the cast film in a vacuum oven at 80-90°C for 6 hours to remove the bulk of the solvent.

-

Perform thermal imidization by heating the film in a muffle furnace using a stepwise curing process, for example: 1 hour at 150°C, 1 hour at 250°C, and 1 hour at 350°C.[3]

-

After cooling to room temperature, the polyimide film can be stripped from the glass plate, often by immersion in hot water.

-

Characterization Techniques

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the poly(amic acid) and the final polyimide.

-

Methodology: Record FTIR spectra of the poly(amic acid) and polyimide films. The formation of the poly(amic acid) is confirmed by the presence of amide C=O stretching bands around 1660 cm⁻¹. The successful imidization is indicated by the appearance of characteristic imide ring absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), 1380 cm⁻¹ (C-N stretching), and 725 cm⁻¹ (imide ring deformation).[3]

2. Thermal Analysis:

-

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the polyimide.

-

Methodology: Heat a small sample of the polyimide film in a TGA instrument under a nitrogen atmosphere, typically from room temperature to 800°C at a heating rate of 10-20°C/min. The temperatures at 5% and 10% weight loss are recorded as indicators of thermal stability.[3]

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg) of the polyimide.

-

Methodology: Heat a sample of the polyimide film in a DSC instrument under a nitrogen atmosphere, typically through a heat-cool-heat cycle to erase the thermal history. The Tg is determined from the second heating scan.

-

3. Mechanical Properties Testing:

-

Purpose: To measure properties such as tensile strength, elongation at break, and Young's modulus.

-

Methodology: Cut the polyimide films into dumbbell-shaped specimens. Perform tensile tests using a universal testing machine at a specified strain rate.

The following diagram outlines a typical experimental workflow for the synthesis and characterization of BAPP-based polyimides.

References

Potential Therapeutic Targets of BACE1 and γ-Secretase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, are central to the pathogenesis of AD. The sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase is the primary pathway for Aβ generation. Consequently, these secretases have emerged as key therapeutic targets for the development of disease-modifying therapies for AD. This technical guide provides an in-depth overview of BACE1 and γ-secretase as therapeutic targets, including quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble N-terminal fragment (sAPPα) and a membrane-bound C-terminal fragment (C83). Subsequent cleavage of C83 by γ-secretase releases the p3 peptide and the APP intracellular domain (AICD).

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then a substrate for γ-secretase, which cleaves it at multiple sites within the transmembrane domain to produce Aβ peptides of varying lengths (e.g., Aβ38, Aβ40, Aβ42) and the AICD. Aβ42 is considered the most pathogenic species due to its high propensity to aggregate and form amyloid plaques.[1]

BACE1 as a Therapeutic Target

BACE1 is an aspartyl protease that initiates the amyloidogenic pathway. Its inhibition is a primary strategy to reduce Aβ production.

Preclinical Data for BACE1 Inhibitors

A number of BACE1 inhibitors have been developed and tested in preclinical models. The table below summarizes key data for some of these compounds.

| Compound | Target | In Vitro IC50 (nM) | Animal Model | Aβ Reduction (Brain) | Aβ Reduction (CSF) | Reference |

| Verubecestat (MK-8931) | BACE1 | 2.2 | Rat, Monkey | >80% | >80% | [1][2] |

| Lanabecestat (AZD3293) | BACE1 | 0.6 | Mouse, Dog | Significant | Significant | [3] |

| Atabecestat (JNJ-54861911) | BACE1 | 1.0-2.6 | Mouse | Dose-dependent | Dose-dependent | [2] |

| LY2811376 | BACE1 | N/A | Mouse | Significant | N/A | [4] |

| SCH1682496 | BACE1 | N/A | Mouse | Significant | N/A | [4] |

Clinical Trial Data for BACE1 Inhibitors

Several BACE1 inhibitors advanced to late-stage clinical trials. However, most have been discontinued due to lack of efficacy or safety concerns.

| Compound | Phase | Patient Population | Dosage | Key Findings | Outcome | Reference |

| Verubecestat (MK-8931) | III (APECS) | Prodromal AD | 12 mg, 40 mg daily | No slowing of cognitive decline; increased adverse events. | Terminated | [5] |

| Verubecestat (MK-8931) | III (EPOCH) | Mild to moderate AD | 12 mg, 40 mg daily | No clinical benefit; worsened some cognitive measures. | Terminated | [1] |

| Lanabecestat (AZD3293) | III (AMARANTH, DAYBREAK-ALZ) | Early AD | 20 mg, 50 mg daily | Significant CSF Aβ reduction (51-73%); no cognitive benefit. | Terminated | [3] |

| Atabecestat (JNJ-54861911) | II/III (EARLY) | Preclinical AD | N/A | Elevated liver enzymes. | Terminated | [4] |

γ-Secretase as a Therapeutic Target

γ-Secretase is a multi-subunit protease complex that performs the final cleavage of C99 to generate Aβ. It also cleaves other substrates, most notably Notch, which is crucial for cell signaling. This has made the development of safe and effective γ-secretase inhibitors challenging.

γ-Secretase Inhibitors (GSIs) vs. Modulators (GSMs)

Two main approaches have been pursued to target γ-secretase:

-

γ-Secretase Inhibitors (GSIs): These compounds block the enzymatic activity of γ-secretase, leading to a reduction in all Aβ species. However, their lack of selectivity can lead to mechanism-based toxicities due to the inhibition of Notch processing.

-

γ-Secretase Modulators (GSMs): These molecules allosterically modulate γ-secretase activity to shift the cleavage of C99, resulting in the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38) at the expense of Aβ42, without significantly affecting total Aβ production or Notch cleavage.

Preclinical Data for γ-Secretase Inhibitors and Modulators

| Compound | Type | In Vitro IC50 (nM) | Animal Model | Aβ Reduction (Brain) | Notch Sparing | Reference |

| Semagacestat (LY450139) | GSI | N/A | PDAPP Mouse | Significant | No | [6] |

| Avagacestat (BMS-708163) | GSI | Aβ42: 0.27, Aβ40: 0.3 | Rat, Dog | Significant | Yes (193-fold selectivity) | [7] |

| Compound 2 (BPN-15606 analog) | GSM | Aβ42: 4.1 | Rat | 54% | Yes | |

| Compound 3 (BPN-15606 analog) | GSM | Aβ42: 5.3 | N/A | N/A | Yes |

Clinical Trial Data for γ-Secretase Inhibitors

Similar to BACE1 inhibitors, GSIs have had a challenging history in clinical trials.

| Compound | Phase | Patient Population | Dosage | Key Findings | Outcome | Reference |

| Semagacestat (LY450139) | III (IDENTITY) | Mild to moderate AD | 100 mg, 140 mg daily | Worsened cognition and functional ability; increased risk of skin cancer and infections. | Terminated | [6][8][9] |

| Avagacestat (BMS-708163) | II | Mild to moderate AD | N/A | Gastrointestinal and dermatologic adverse events. | Terminated | [10] |

Experimental Protocols

BACE1 Activity Assay (FRET-based)

Principle: This assay utilizes a peptide substrate containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds (inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 10 µL of the test compound or vehicle control to the wells of the microplate.

-

Prepare a master mix containing the BACE1 FRET peptide substrate in assay buffer. Add 70 µL of the master mix to each well.

-

Prepare a solution of BACE1 enzyme in assay buffer.

-

Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 490/520 nm, depending on the substrate) at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

γ-Secretase Activity Cell-Based Assay

Principle: This assay utilizes a cell line stably expressing a fluorescently tagged APP C-terminal fragment (e.g., tGFP-APP-C99). Inhibition of γ-secretase leads to the accumulation of this fragment in intracellular vesicles, which can be quantified by fluorescence microscopy and image analysis.[11][12]

Materials:

-

U2OS cell line stably expressing tGFP-APP-C99

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (inhibitors or modulators)

-

DAPI for nuclear staining

-

96-well imaging plate

-

High-content imaging system

Protocol:

-

Seed the U2OS-tGFP-APP-C99 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 24 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the nuclei with DAPI.

-

Acquire images of the cells using a high-content imaging system, capturing both the GFP and DAPI channels.

-

Use image analysis software to identify individual cells and quantify the intensity and number of tGFP-positive vesicles within the cytoplasm.

-

An increase in the number and intensity of fluorescent vesicles indicates inhibition of γ-secretase activity.

-

Determine the IC50 or EC50 values for the test compounds based on the dose-response curve.

Drug Development Workflow

The development of BACE1 and γ-secretase inhibitors follows a standard drug discovery and development pipeline.

Conclusion

Targeting BACE1 and γ-secretase to reduce the production of amyloid-beta peptides remains a theoretically attractive strategy for the treatment of Alzheimer's disease. However, the clinical development of inhibitors for these enzymes has been fraught with challenges, primarily related to a lack of efficacy in improving cognitive outcomes and mechanism-based toxicities. The experience gained from these trials has provided valuable insights into the complexities of AD pathology and the challenges of translating preclinical findings to clinical success. Future efforts may focus on the development of more selective γ-secretase modulators, combination therapies, and targeting patient populations at earlier stages of the disease. This technical guide provides a comprehensive resource for researchers in the field, summarizing key data and methodologies to inform the next generation of drug discovery efforts targeting the amyloid cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lanabecestat [openinnovation.astrazeneca.com]

- 4. Another BACE1 failure in Alzheimer’s: too little, too late? - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. researchgate.net [researchgate.net]

- 11. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]

- 12. innoprot.com [innoprot.com]

An Examination of "Bapps": A Substance Unidentified in Scientific Literature

Following a comprehensive search of scientific and regulatory databases, the term "Bapps" does not correspond to a recognized chemical compound, drug candidate, or biological substance for which a safety and toxicity profile can be generated. The inquiry for an in-depth technical guide for researchers and drug development professionals presupposes the existence of a body of scientific work, including preclinical and clinical studies, which is not available for a substance under this name.

It is possible that "this compound" may be a typographical error, an internal project codename not in the public domain, or an acronym not widely used in the scientific community. For instance, searches for similar terms have identified:

-

BPA (Bisphenol A): A well-studied industrial chemical with a vast and complex safety and toxicity profile. Extensive research programs, such as the Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA), have been established to investigate its effects[1]. These studies have examined a wide range of doses and endpoints, revealing effects on multiple organ systems, often at low-dose exposures relevant to human health[1][2].

-

BZP (Benzylpiperazine): A recreational substance with stimulant properties similar to amphetamines[3][4]. Its safety profile is characterized by risks such as acute psychosis, renal toxicity, and seizures[3].

-

Bupap: A brand name for a combination prescription drug containing butalbital and acetaminophen, used to treat tension headaches[5]. Its safety profile is well-documented and relates to the individual and combined effects of its active ingredients.

-

BAPP® (Behavioural Accident Prevention Process®): This is not a chemical substance but a registered trademark for a behavior-based workplace safety program[6][7][8].

Without a specific and correct chemical identifier, it is not possible to provide the requested technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals requiring such a document are advised to verify the exact chemical name, CAS number, or another standard identifier for the substance of interest. Upon providing the correct identifier, a detailed and accurate safety and toxicity profile can be compiled.

References

- 1. CLARITY-BPA academic laboratory studies identify consistent low-dose Bisphenol A effects on multiple organ systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New BPA review confirms low dose effects | Food Packaging Forum [foodpackagingforum.org]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bupap (Butalbital and Acetaminophen Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. dekra.us [dekra.us]

- 7. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]

- 8. dekra-uk.co.uk [dekra-uk.co.uk]

A Technical Guide to B-cell Activating Factor (BAFF) Signaling in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature and studies surrounding the B-cell Activating Factor (BAFF), a critical cytokine in B-cell biology and a key target in drug development for autoimmune diseases. This guide details the core components of the BAFF signaling network, presents quantitative data from key studies, outlines common experimental protocols, and provides visual representations of the primary signaling pathways.

Core Concepts of BAFF Signaling

B-cell Activating Factor (BAFF), also known as B Lymphocyte Stimulator (BLyS), is a member of the tumor necrosis factor (TNF) ligand superfamily. It is a crucial cytokine for the survival, maturation, and proliferation of B-lymphocytes.[1][2] Dysregulation of BAFF levels is implicated in various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis, making it a significant target for therapeutic intervention.[1][3]

BAFF exerts its effects by binding to three distinct receptors on the surface of B-cells:

-

BAFF Receptor (BAFF-R or BR3): Considered the primary receptor for mediating B-cell survival and maturation.[1][4]

-

Transmembrane Activator and Calcium Modulator and Cyclophilin Ligand Interactor (TACI): Also binds to another TNF superfamily ligand, APRIL (A Proliferation-Inducing Ligand).

-

B-cell Maturation Antigen (BCMA): Primarily involved in the survival of plasma cells and also binds APRIL.[1][5]

The interaction between BAFF and its receptors triggers downstream signaling cascades that are essential for B-cell homeostasis.

Quantitative Data: BAFF-Receptor Binding Affinities

The binding affinity of BAFF to its receptors can vary depending on the experimental setup, particularly due to avidity effects in multivalent assays.[6][7] The following table summarizes key quantitative data on the binding affinities (dissociation constant, KD) reported in the literature.

| Ligand | Receptor | KD (Monomeric) | Apparent KD (Multimeric/Fc Fusion) | Reference |

| BAFF | BAFF-R | ~16 nM | ≤ 30 pM - 100 pM | [6][7] |

| BAFF | BCMA | ~1.6 µM | ~0.15 nM - 0.63 nM | [6][7] |

| APRIL | BCMA | ~16 nM | Not specified | [6][7] |

| APRIL | BAFF-R | > 3 µM (No detectable affinity) | Not applicable | [6][7] |

Note: Lower KD values indicate higher binding affinity.

Key Signaling Pathways

BAFF binding to its receptors activates several downstream signaling pathways, with the most prominent being the non-canonical and canonical NF-κB pathways, as well as the PI3K/AKT pathway. These pathways collectively regulate the expression of genes involved in B-cell survival, proliferation, and differentiation.

Activation of the non-canonical NF-κB pathway is a hallmark of BAFF-R signaling and is crucial for B-cell survival and maturation.[2][4]

Non-canonical NF-κB signaling pathway initiated by BAFF.

While the non-canonical pathway is central to BAFF-R signaling, BAFF can also potentiate the canonical NF-κB pathway, particularly in the context of B-cell receptor (BCR) co-stimulation.[8]

Canonical NF-κB signaling pathway activated by BAFF.

BAFF signaling also engages the PI3K/AKT pathway, which is important for B-cell survival and metabolism.[9][10]

PI3K/AKT signaling pathway initiated by BAFF.

Experimental Protocols and Methodologies

The study of BAFF signaling employs a variety of experimental techniques to elucidate its mechanisms and effects. Below are detailed methodologies for key experiments.

Several methods are used to quantify the activation of NF-κB, a central event in BAFF signaling.[11][12][13]

-

Western Blotting for Phosphorylated Proteins:

-

Objective: To detect the phosphorylation of key signaling molecules (e.g., IκBα, p65) as an indicator of pathway activation.

-

Methodology:

-

B-cells are stimulated with a specific concentration of BAFF (e.g., 100 ng/mL) for various time points.[2]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65, phospho-IκBα) and total protein as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Objective: To detect the DNA-binding activity of NF-κB transcription factors in nuclear extracts.

-

Methodology:

-

Nuclear extracts are prepared from B-cells treated with or without BAFF.

-

A DNA probe containing the NF-κB consensus binding site is labeled (e.g., with 32P or a fluorescent tag).

-

The labeled probe is incubated with the nuclear extracts.

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and visualized by autoradiography or fluorescence imaging. Supershift assays, which involve adding an antibody specific to an NF-κB subunit to the reaction, can be used to identify the specific subunits in the complex.[8]

-

-

-

Luciferase Reporter Assay:

-

Objective: To measure the transcriptional activity of NF-κB.

-

Methodology:

-

Cells (e.g., HEK293T) are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with NF-κB binding sites.[14]

-

A second plasmid expressing a control reporter (e.g., Renilla luciferase) is co-transfected for normalization.

-

The transfected cells are stimulated with BAFF.

-

Cell lysates are prepared, and the luciferase activity is measured using a luminometer. The ratio of NF-κB-driven luciferase to the control luciferase indicates the level of NF-κB transcriptional activation.

-

-

-

Flow Cytometry for B-cell Subsets and Survival:

-

Objective: To quantify the effects of BAFF on the survival and differentiation of B-cell populations.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) or purified B-cells are cultured in the presence or absence of BAFF.[2]

-

For proliferation assays, cells can be labeled with a dye such as Carboxyfluorescein succinimidyl ester (CFSE) before stimulation.

-

After the culture period, cells are stained with fluorescently labeled antibodies against B-cell surface markers (e.g., CD19, CD20, CD27) and a viability dye (e.g., 7-AAD or Propidium Iodide).

-

The percentage of live cells and the distribution of different B-cell subsets are analyzed using a flow cytometer.[2]

-

-

A typical experimental workflow for analyzing BAFF signaling.

This guide provides a foundational understanding of BAFF signaling for professionals in research and drug development. The intricate network of pathways and the quantitative understanding of receptor interactions are crucial for the rational design of novel therapeutics targeting B-cell-mediated autoimmune diseases.

References

- 1. B-cell activating factor - Wikipedia [en.wikipedia.org]

- 2. BAFF, involved in B cell activation through the NF-κB pathway, is related to disease activity and bone destruction in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lupus - Wikipedia [en.wikipedia.org]

- 4. Frontiers | BAFF and BAFF-Receptor in B Cell Selection and Survival [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity of BAFF/BLyS and APRIL for binding to the TNF family receptors BAFFR/BR3 and BCMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Pathway Switch Directs BAFF Signaling to Distinct NFκB Transcription Factors in Maturing and Proliferating B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAFF-R Specific Activation of TRAF6 and the PI3K-Pathway in Lymphoma B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Context-specific BAFF-R signaling by the NF-κB and PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Crosstalk between signals initiated from TLR4 and cell surface BAFF results in synergistic induction of proinflammatory mediators in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Bapps binding affinity and kinetics

- 1. Frontiers | Revisiting Bap Multidomain Protein: More Than Sticking Bacteria Together [frontiersin.org]

- 2. The Acinetobacter baumannii Biofilm-Associated Protein Plays a Role in Adherence to Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAP1 mutations inhibit the NF-κB signaling pathway to induce an immunosuppressive microenvironment in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-Benzylaminopurine (BAP) in Plant Cell Culture

A Note to Researchers in Drug Development: While the initial query mentioned "Bapps," it is highly probable that this was a typographical error for "BAP" (6-Benzylaminopurine). It is critical to note that BAP is a synthetic cytokinin, a type of plant growth regulator, and its use is almost exclusively in plant cell and tissue culture . The following protocols and data are not applicable to animal or human cell culture. However, for drug development professionals engaged in the discovery of natural products from plant sources, plant cell culture is a vital tool for the controlled production of bioactive compounds. These notes provide a guide to using BAP to manipulate plant cell growth and differentiation for such purposes.

Introduction to 6-Benzylaminopurine (BAP)

6-Benzylaminopurine (also known as 6-BAP or BA) is a first-generation synthetic cytokinin that plays a crucial role in plant cell culture by promoting cell division (cytokinesis) and influencing cellular differentiation.[1] Its primary functions in vitro include stimulating the formation of shoots from callus or explants, promoting seed germination, and breaking bud dormancy.[2][3] BAP's effects are highly dependent on its concentration and, critically, on its ratio with auxins, another class of plant hormones. By manipulating the balance between cytokinins like BAP and auxins, researchers can direct plant cells to proliferate as undifferentiated callus, regenerate into shoots, or form roots.[4]

Key Applications in Plant Cell Culture

-

Micropropagation: Rapid multiplication of plant species from a small piece of plant tissue (explant) to produce a large number of genetically identical clones.

-

Callus Induction and Proliferation: In combination with an auxin, BAP is used to induce the formation of callus, an undifferentiated mass of plant cells. Callus cultures are often used for genetic transformation or for the production of secondary metabolites.

-

Shoot Organogenesis: BAP is a key component in media designed for the regeneration of shoots from callus or directly from explants.[4]

-

Somatic Embryogenesis: BAP can play a role in the induction of somatic embryos from somatic cells, which can then develop into whole plants.

-

Secondary Metabolite Production: By maintaining cells in an undifferentiated state or by inducing specific differentiation pathways, BAP can be used to enhance the production of valuable secondary metabolites for drug discovery.

BAP Signaling Pathway in Plant Cells

BAP, like other cytokinins, is perceived by receptor histidine kinases (AHKs) located in the endoplasmic reticulum membrane. Upon binding BAP, the receptor autophosphorylates and initiates a phosphorelay cascade. The phosphate group is transferred to histidine phosphotransfer proteins (AHPs), which then translocate to the nucleus. In the nucleus, AHPs phosphorylate nuclear response regulators (ARRs). Type-B ARRs are transcription factors that, upon activation, bind to the promoters of cytokinin-responsive genes, including Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop.[5]

Experimental Protocols

Preparation of BAP Stock Solution (1 mg/mL)

BAP powder is not readily soluble in water. A common practice is to dissolve it in a small amount of a weak base like sodium hydroxide (NaOH) before diluting with water.[6]

Materials:

-

6-Benzylaminopurine (BAP) powder

-

1 M Sodium Hydroxide (NaOH)

-

Sterile distilled or deionized water

-

Sterile volumetric flask (e.g., 50 mL or 100 mL)

-

Sterile magnetic stirrer and stir bar

-

Sterile filter sterilization unit (0.22 µm pore size)

-

Sterile storage bottles

Protocol:

-

Weigh 50 mg of BAP powder and place it in a sterile beaker.[6]

-

Add 1-2 mL of 1 M NaOH dropwise while stirring until the BAP powder is completely dissolved.[6]

-

Transfer the dissolved BAP solution to a 50 mL sterile volumetric flask.

-

Rinse the beaker with a small amount of sterile distilled water and add the rinse to the volumetric flask to ensure all BAP is transferred.

-

Bring the final volume to 50 mL with sterile distilled water.[6]

-

Stopper the flask and mix thoroughly.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.

-

Label the bottle with the name (BAP), concentration (1 mg/mL), and date of preparation.

-

Store the stock solution at 2-8°C.

General Protocol for BAP Supplementation in Plant Culture Medium

This protocol describes the addition of BAP to a basal medium like Murashige and Skoog (MS) medium.[3]

Materials:

-

Prepared basal medium (e.g., MS medium with vitamins and sucrose)

-

BAP stock solution (1 mg/mL)

-

Sterile pipettes

-

pH meter

-

1 M KOH or 1 M HCl for pH adjustment

-

Gelling agent (e.g., agar or gellan gum)

-

Autoclave

-

Sterile petri dishes or culture vessels

Protocol:

-

Prepare 1 liter of the desired basal medium (e.g., MS medium) containing all necessary components except the gelling agent and BAP.

-

While stirring, add the required volume of the BAP stock solution to achieve the desired final concentration (see tables below for guidance). For example, to make a medium with 1.0 mg/L BAP, add 1 mL of the 1 mg/mL stock solution to 1 liter of medium.[7]

-

Adjust the pH of the medium to the desired level (typically 5.6-5.8 for plant tissue culture) using 1 M KOH or 1 M HCl.[8]

-

Add the gelling agent (e.g., 8 g/L agar) and heat the medium while stirring until the gelling agent is completely dissolved.

-

Dispense the medium into culture vessels.

-

Autoclave the medium at 121°C and 15 psi for 15-20 minutes.[3]

-

Allow the medium to cool and solidify in a sterile environment.

Quantitative Data and Concentration Effects

The effect of BAP is concentration-dependent and often relies on its interaction with an auxin, such as Naphthaleneacetic acid (NAA). The ratio of cytokinin (BAP) to auxin (NAA) is a key determinant of the developmental outcome.

Table 1: General Effects of BAP and Auxin Ratios on Plant Morphogenesis

| BAP:Auxin Ratio | Primary Morphogenic Response | Typical Application |

| High (>10:1) | Shoot Proliferation | Micropropagation, shoot regeneration |

| Intermediate (~1:1 to 10:1) | Callus Proliferation | Callus culture, somatic embryogenesis |

| Low (<1:1) | Root Formation (Rhizogenesis) | Rooting of in vitro regenerated shoots |

| BAP only | Shoot formation in some species | Direct shoot organogenesis |

Note: The optimal ratios and concentrations are highly species- and even genotype-dependent and must be determined empirically.

Table 2: Example Concentrations of BAP and NAA for Different Responses in Plant Tissue Culture

| Plant Species | Explant | BAP (mg/L) | NAA (mg/L) | Observed Response |

| Ansellia africana (Leopard Orchid) | - | 1.0 | 2.0 | Highest increase in shoot number (174%) |

| Alstroemeria cv. 'Fuego' | Rhizome bud | 0.5 | 0.2 | Best for rhizome and shoot production |

| Dendrobium spectabile (Orchid) | Explant | 1.5 | - | Best for increasing number of shoots[9] |

| Fritillaria meleagris | Bulb scale | 1.0 | 0.25 | High number of induced bulbs[10] |

| Taro (mutant) | - | 1.0 | - | Highest number of shoots (26) and leaves (16)[11] |

Experimental Workflow and Logic Diagrams

Workflow for Testing BAP Concentrations

References

- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 2. plantcelltechnology.com [plantcelltechnology.com]

- 3. rootlab.co.nz [rootlab.co.nz]

- 4. Plant development - Wikipedia [en.wikipedia.org]

- 5. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. journal.stkipsingkawang.ac.id [journal.stkipsingkawang.ac.id]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Bapps Dosage and Concentration in Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the dosage and concentration of β-amyloid precursor protein secretases (Bapps), including α-, β-, and γ-secretase, for various in vitro and cell-based assays. The information is intended to assist researchers in the fields of neuroscience, Alzheimer's disease research, and drug development in designing and performing robust and reproducible experiments.

Introduction to this compound and Their Role in APP Processing

The processing of the amyloid precursor protein (APP) by secretases is a critical pathway in the pathogenesis of Alzheimer's disease. Three main secretases, α-, β-, and γ-secretase, are involved in the proteolytic cleavage of APP. The amyloidogenic pathway, which leads to the production of the neurotoxic amyloid-beta (Aβ) peptide, is initiated by β-secretase (BACE1), followed by cleavage by γ-secretase. In contrast, the non-amyloidogenic pathway is initiated by α-secretase, which cleaves within the Aβ domain, thus precluding the formation of Aβ.[1] The modulation of these secretases is a key therapeutic strategy for Alzheimer's disease.

Signaling Pathway of APP Processing

The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by β-secretase.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Quantitative Data Summary Tables

The following tables summarize the recommended dosage and concentration ranges for enzymes, substrates, and inhibitors in various secretase assays.

Table 1: α-Secretase Assay Parameters

| Assay Type | Enzyme Source/Concentration | Substrate Type/Concentration | Inhibitor Type/Concentration |

| In Vitro (FRET-based) | Recombinant ADAM10 (a member of the α-secretase family) | Fluorogenic peptide substrate (e.g., based on APP α-cleavage site) | TAPI-1, GI254023X (concentration varies based on IC50) |

| Cell-Based | Endogenous α-secretase in cell lysate (e.g., from HEK293, CHO cells) | Not applicable (endogenous APP is the substrate) | Phorbol esters (e.g., PMA) to stimulate activity |

| 25 - 200 µg of total protein per well |

Table 2: β-Secretase (BACE1) Assay Parameters

| Assay Type | Enzyme Source/Concentration | Substrate Type/Concentration | Inhibitor Type/Concentration |

| In Vitro (FRET-based) | Recombinant human BACE1[2] | Fluorogenic peptide substrate based on the β-secretase cleavage site of APP.[3] | BACE1 inhibitors (e.g., Stat-Val peptide inhibitor); concentration range depends on the IC50 of the specific inhibitor.[2] |

| Cell-Based | Endogenous BACE1 in cell lysate (e.g., from SH-SY5Y cells) | Not applicable (endogenous APP is the substrate) | Various small molecule BACE1 inhibitors (concentration range depends on the IC50) |

| 25 - 200 µg of total protein per well[4] |

Table 3: γ-Secretase Assay Parameters

| Assay Type | Enzyme Source/Concentration | Substrate Type/Concentration | Inhibitor Type/Concentration |

| In Vitro (Reconstituted) | Partially purified γ-secretase from cell membranes (e.g., IMR-32, HEK293T cells) | Recombinant C99 substrate (1 µM)[5] | L-685,458 (transition-state analog inhibitor, used for control)[6][7] |

| Solubilized γ-secretase from membranes (100 µg/ml protein concentration)[8] | Fluorogenic substrates (4, 6, or 8 µM)[6][7] | LY450139 (IC50 ≈ 15 nM), MK-0752 (IC50 ≈ 5 nM)[9][10] | |

| Cell-Based | Endogenous γ-secretase in cell lines (e.g., CHO, U2OS, SH-SY5Y)[10][11] | Not applicable (endogenous APP-C99 is the substrate) | Various γ-secretase inhibitors (GSIs) (e.g., RO4929097, PF-03084014) at concentrations from 0.5 to 10 µM.[12] |

| 25 - 200 µg of total protein per well |

Experimental Protocols

General Experimental Workflow for a Cell-Based Secretase Activity Assay

The following diagram outlines a typical workflow for measuring secretase activity using cell lysates.

Caption: General workflow for a cell-based secretase assay.

Protocol 1: Cell-Based α-Secretase Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring α-secretase activity in cell lysates.

Materials:

-

Cells of interest cultured to appropriate confluency.

-

Cold 1X Cell Extraction Buffer.

-

2X α-Secretase Reaction Buffer.

-

α-Secretase fluorogenic substrate (e.g., EDANS/DABCYL-conjugated peptide).

-

96-well black microplate.

-

Microplate fluorometer.

-

Protein assay kit (e.g., BCA).

Procedure:

-

Cell Harvesting: Collect cells by centrifugation at 250 x g for 10 minutes. For adherent cells, pour off the media and add 5 - 10 mL of 1X Cell Extraction Buffer to the flask.

-

Cell Lysis: Resuspend the cell pellet in cold 1X Cell Extraction Buffer. A general guideline is to add 1 mL of buffer per 25 - 50 x 10^6 cells. Incubate on ice for at least 10 minutes.

-

Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA protein assay or a similar method. The expected protein concentration is typically 2 - 4 mg/mL.

-

Assay Setup:

-

Add 50 µL of cell lysate (containing 25 - 200 µg of total protein) to each well of a 96-well black microplate.

-

Include negative controls: a "no lysate" control and a "no substrate" control.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

-

Reaction Initiation: Add 5 µL of the α-secretase substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Reading: Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 510 nm.

-

Data Analysis: Subtract the background fluorescence from the negative controls and express the results as relative fluorescence units (RFU) or as a percentage of a positive control.

Protocol 2: In Vitro β-Secretase (BACE1) FRET Assay

This protocol describes a typical in vitro FRET-based assay for measuring BACE1 activity and screening for inhibitors.

Materials:

-

Recombinant human BACE1 enzyme.[2]

-

BACE1 FRET substrate.

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[3]

-

BACE1 inhibitor (for control).

-

96-well black microplate.

-

Microplate fluorometer.

Procedure:

-

Reagent Preparation:

-

Dilute the recombinant BACE1 to the desired concentration in assay buffer.

-

Prepare a stock solution of the BACE1 FRET substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the final working concentration.

-

Prepare serial dilutions of the BACE1 inhibitor.

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the assay buffer.

-

Add the BACE1 inhibitor or vehicle control (e.g., DMSO).

-

Add the diluted recombinant BACE1 enzyme.

-

Pre-incubate for a short period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

-

-

Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[4]

-

Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific FRET pair used in the substrate.

-